Chiral Purity: Enantiomeric Excess of (3S)-Configuration vs. Racemic Mixture
The (3S)-configured tert-butyl piperidine-3-carboxylate offers a defined enantiomeric purity, which is a prerequisite for producing single-enantiomer pharmaceutical intermediates. While the racemic mixture (CAS 301180-05-2) is also available, the single (3S)-enantiomer eliminates the need for costly and time-consuming chiral resolution steps and ensures predictable stereochemical outcomes in downstream reactions . This is a critical differentiator as the racemate contains equal amounts of the (3R)- and (3S)-forms, which can lead to unpredictable biological activity or reaction selectivity .
| Evidence Dimension | Enantiomeric Purity |
|---|---|
| Target Compound Data | Single (3S)-enantiomer |
| Comparator Or Baseline | Racemic tert-butyl piperidine-3-carboxylate (CAS 301180-05-2) |
| Quantified Difference | Not directly quantified; inferred from known chiral recognition principles |
| Conditions | Chiral synthesis and chiral resolution processes |
Why This Matters
For procurement, selecting the single (3S)-enantiomer over the racemate ensures stereochemical fidelity and avoids the downstream costs and complexities associated with chiral separation.
